molecular formula C16H16ClN3O3 B5772167 (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE

Cat. No.: B5772167
M. Wt: 333.77 g/mol
InChI Key: SHPMEWNOKBSHNV-UHFFFAOYSA-N
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Description

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is a complex organic compound that features a pyridine ring substituted with chlorine and methyl groups, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE typically involves a multi-step process. One common method includes the condensation of 2-chloro-4,6-dimethylpyridine-3-carbaldehyde with 2-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features allow it to bind to specific proteins or enzymes, making it useful in drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyridine: Shares the pyridine core but lacks the methoxybenzoate moiety.

    5-Chloro-4,6-dimethoxypyrimidin-2-amine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is unique due to its combination of a chlorinated pyridine ring and a methoxybenzoate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-9-8-10(2)19-14(17)13(9)15(18)20-23-16(21)11-6-4-5-7-12(11)22-3/h4-8H,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPMEWNOKBSHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NOC(=O)C2=CC=CC=C2OC)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC=CC=C2OC)/N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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